molecular formula C10H11BrFN B15333913 1-(2-Bromo-6-fluorobenzyl)azetidine

1-(2-Bromo-6-fluorobenzyl)azetidine

Cat. No.: B15333913
M. Wt: 244.10 g/mol
InChI Key: NTSMDJXCLJIZBI-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorobenzyl)azetidine is a chemical compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is attached to an azetidine ring via a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorobenzyl)azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzyl chloride with azetidine under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction typically proceeds via nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorobenzyl)azetidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromine or fluorine positions are possible, leading to the formation of different halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for halogen exchange reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Halogenated derivatives with different halogens.

Scientific Research Applications

1-(2-Bromo-6-fluorobenzyl)azetidine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

1-(2-Bromo-6-fluorobenzyl)azetidine can be compared with other similar compounds, such as 1-(2-chloro-6-fluorobenzyl)azetidine and 1-(2-bromo-6-methylbenzyl)azetidine. These compounds share structural similarities but differ in the nature of the substituents on the benzene ring. The presence of different halogens or functional groups can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(2-chloro-6-fluorobenzyl)azetidine

  • 1-(2-bromo-6-methylbenzyl)azetidine

  • 1-(2-fluoro-6-bromobenzyl)azetidine

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Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2

InChI Key

NTSMDJXCLJIZBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC=C2Br)F

Origin of Product

United States

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